An In-depth Technical Guide to 2-Chloro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the indole ring, making it a valuable and versatile building block in the synthesis of complex organic molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1H-indole, detailed synthetic and purification protocols, an analysis of its reactivity, and an exploration of its applications in modern drug discovery.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of 2-chloro-1H-indole is crucial for its effective use in research and development.
Structural and Physical Characteristics
2-Chloro-1H-indole is a solid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7135-31-1 | [1][2] |
| Molecular Formula | C₈H₆ClN | [2] |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [3] |
| Boiling Point (Predicted) | 293.0 ± 13.0 °C | [3] |
| InChIKey | HBZHNVUMFPGVHW-UHFFFAOYSA-N | [2] |
Spectroscopic Data
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-chloro-1H-indole is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being sensitive to solvent and concentration.[5] The protons on the benzene ring (H-4, H-5, H-6, and H-7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approximately δ 7.0-7.8 ppm). The H-3 proton on the pyrrole ring is expected to appear as a singlet or a narrow triplet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbon atom bearing the chlorine (C-2) will be significantly influenced by the electronegative halogen. Based on data for similar compounds, the C-2 signal is expected to be in the region of δ 125-130 ppm.[4][7][9] The other carbon signals of the benzene and pyrrole rings will appear in the aromatic region (approximately δ 100-140 ppm).
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 2-chloro-1H-indole will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.
-
C-H Aromatic Stretch: Multiple sharp bands just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Typically observed in the 1200-1350 cm⁻¹ range.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.2.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-chloro-1H-indole will show a molecular ion peak (M⁺) at m/z 151. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 153 with about one-third the intensity of the molecular ion peak is expected.[6] Fragmentation patterns would likely involve the loss of a chlorine atom or hydrogen cyanide from the pyrrole ring.[6]
Part 2: Synthesis and Purification
The synthesis of 2-chloro-1H-indole can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale.
Synthetic Strategies
A common and effective method for the synthesis of 2-haloindoles involves the use of N-halosuccinimides.[10][11][12][13] A plausible synthetic route starting from readily available indole is outlined below.
Figure 1: Proposed synthesis of 2-chloro-1H-indole from 1H-indole.
2.1.1 Detailed Experimental Protocol: Synthesis from 1H-Indole
Disclaimer: This is a generalized protocol based on known reactions of indoles and should be optimized for safety and yield in a laboratory setting.
Materials:
-
1H-Indole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole (1.0 equivalent) in anhydrous THF or DCM.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-1H-indole.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[11][14][15][16][17][18][19] The choice of solvent is critical for successful recrystallization.
2.2.1 Solvent Selection
An ideal recrystallization solvent for 2-chloro-1H-indole should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems to explore for indoles include:
-
Single Solvents: Ethanol, methanol, isopropanol, toluene, or hexane.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[15][20]
2.2.2 General Recrystallization Protocol
Figure 2: General workflow for the purification of 2-chloro-1H-indole by recrystallization.
Part 3: Chemical Reactivity
The chlorine atom at the C-2 position significantly influences the reactivity of the indole ring, creating opportunities for diverse chemical transformations.
Electrophilic Substitution Reactions
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, with the C-3 position being the most reactive site.[21][22][23][24] The presence of the electron-withdrawing chlorine atom at C-2 deactivates the pyrrole ring to some extent but still directs electrophiles primarily to the C-3 position. Common electrophilic substitution reactions include:
-
Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride and dimethylformamide introduces a formyl group at the C-3 position.
-
Friedel-Crafts Acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid also occurs at C-3.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a gramine derivative at the C-3 position.
Nucleophilic Substitution Reactions
The C-2 position of 2-chloro-1H-indole is susceptible to nucleophilic substitution, allowing for the displacement of the chloride ion.[1][10][12][13][25][26][27][28][29][30] This reactivity is crucial for the construction of more complex indole derivatives.
Figure 3: General scheme for nucleophilic substitution at the C-2 position of 2-chloro-1H-indole.
This transformation can be achieved through various methods, including:
-
Direct Nucleophilic Aromatic Substitution (SNAE): Strong nucleophiles can directly displace the chloride, although this often requires harsh reaction conditions.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-, copper-, or nickel-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position under milder conditions.
Part 4: Applications in Drug Discovery and Development
The 2-chloro-1H-indole scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology.[3][5][21][23][24][29][31][32][33][34][35][36]
Anticancer Agents
Indole derivatives are known to exhibit a wide range of anticancer activities through various mechanisms. The 2-chloro-1H-indole moiety can be incorporated into molecules designed to target:
-
Kinase Inhibition: Many kinase inhibitors, which are crucial in cancer therapy, feature an indole core. The 2-chloro-1H-indole scaffold can be elaborated to target the ATP-binding site of various kinases, such as EGFR, VEGFR, and CDKs, thereby inhibiting signaling pathways involved in cell proliferation and survival.[21][31][32][34]
-
Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][35] 2-Chloro-1H-indole can serve as a starting point for the synthesis of such compounds.
Anticonvulsant Agents
2-Chloro-1H-indole is a key intermediate in the synthesis of 2-pyrrolidinone derivatives, which have shown potent anticonvulsant activity.[3] This highlights its importance in the development of novel treatments for neurological disorders such as epilepsy.
Conclusion
2-Chloro-1H-indole is a strategically important heterocyclic building block with a rich and versatile chemistry. Its unique combination of a privileged indole scaffold and a reactive chlorine handle at the 2-position provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. A thorough understanding of its physical properties, synthetic routes, and reactivity is paramount for its effective utilization in the quest for novel and improved therapeutics. The continued exploration of the chemical space around the 2-chloro-1H-indole core promises to yield new drug candidates with significant therapeutic potential.
References
-
2-Chloro-1H-Indole: A Key Pharmaceutical Intermediate for Anticonvulsant Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2-chloro-1H-indole | C8H6ClN | CID 640840. (n.d.). PubChem. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. (2025, July 14). RSC Publishing. Retrieved from [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025, July 14). PubMed Central. Retrieved from [Link]
-
Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (n.d.). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Retrieved from [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). PubMed Central. Retrieved from [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024, October 29). Bentham Science. Retrieved from [Link]
-
(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved from [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. Retrieved from [Link]
-
synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016, May 5). ResearchGate. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. (n.d.). Retrieved from [Link]
-
Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
A new method for indole functionalization. Nucleophilic displacement reactions of ruthenium(II) hexafluorophosphates. (n.d.). RSC Publishing. Retrieved from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Synthesis of 2‐(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [F]Fluoride. (2021, December). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). PubMed Central. Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
recrystallize 2-Chloro-1H -benzimidazole? (2006, September 7). Sciencemadness.org. Retrieved from [Link]
-
Nucleophilic substitution reactions of ?-chloroacetanilides with benzylamines in dimethyl sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. (n.d.). PubMed. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
-
A promising scaffold for drug development - Indoles. (2016, August 25). PubMed. Retrieved from [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]
Sources
- 1. 2-Chloro-1H-indole | 7135-31-1 [sigmaaldrich.com]
- 2. 2-chloro-1H-indole | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Home Page [chem.ualberta.ca]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indole synthesis [organic-chemistry.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Sciencemadness Discussion Board - recrystallize 2-Chloro-1H -benzimidazole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. 2-chloro-3-(chloromethyl)-1H-indole | C9H7Cl2N | CID 177758197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A new method for indole functionalization. Nucleophilic displacement reactions of [η6-(4- or 5-chloroindole)](η5-cyclopentadienyl)ruthenium(II) hexafluorophosphates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 33. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Indole [webbook.nist.gov]
(Image depicting 2-chloro-1H-indole reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-aryl-1H-indole)